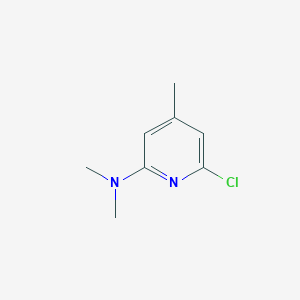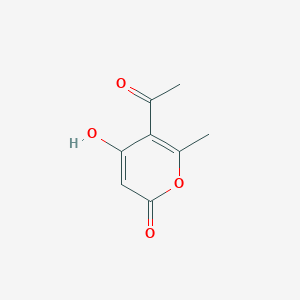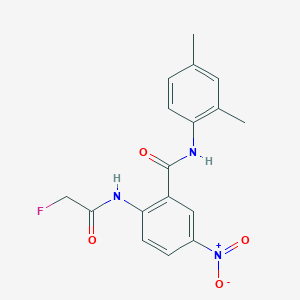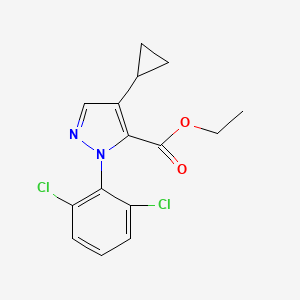
Ethyl4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-pyrazole-5-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a cyclopropyl group, a dichlorophenyl group, and an ethyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-pyrazole-5-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the cyclopropyl group: This step involves the cyclopropanation of the pyrazole ring using a cyclopropyl halide in the presence of a strong base.
Attachment of the dichlorophenyl group: This can be done through a nucleophilic aromatic substitution reaction, where the pyrazole derivative reacts with a dichlorobenzene derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrazole ring to a dihydropyrazole.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, dihydropyrazoles.
Substitution: Various substituted pyrazole derivatives.
Applications De Recherche Scientifique
Ethyl4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-pyrazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of anti-inflammatory, analgesic, and anticancer agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Industrial Applications: The compound is explored for its potential use in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of Ethyl4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-cyclopropyl-2-(2,6-dichloro-phenyl)-2H-Pyrazole-3-carboxylic acid methyl ester
- 4-cyclopropyl-2-(2,6-dichloro-phenyl)-2H-Pyrazole-3-carboxylic acid propyl ester
- 4-cyclopropyl-2-(2,6-dichloro-phenyl)-2H-Pyrazole-3-carboxylic acid butyl ester
Uniqueness
The uniqueness of Ethyl4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-pyrazole-5-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and lipophilicity, while the dichlorophenyl group contributes to its potential as a pharmacophore. The ethyl ester group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications.
Propriétés
Formule moléculaire |
C15H14Cl2N2O2 |
|---|---|
Poids moléculaire |
325.2 g/mol |
Nom IUPAC |
ethyl 4-cyclopropyl-2-(2,6-dichlorophenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-2-21-15(20)13-10(9-6-7-9)8-18-19(13)14-11(16)4-3-5-12(14)17/h3-5,8-9H,2,6-7H2,1H3 |
Clé InChI |
XRMJFFUFRCRGBO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=NN1C2=C(C=CC=C2Cl)Cl)C3CC3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

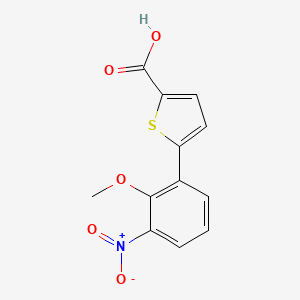
![1H-Indole, 4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methoxy]-](/img/structure/B8594802.png)


